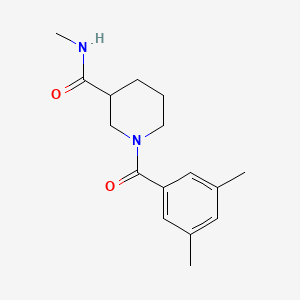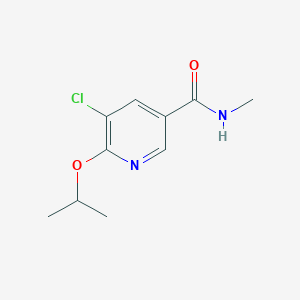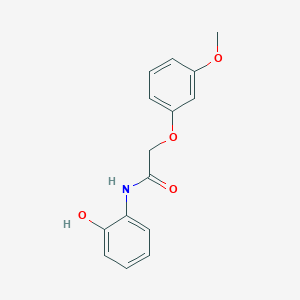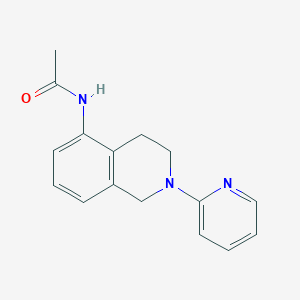
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide, also known as DMBCP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. DMBCP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
作用機序
The mechanism of action of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide involves the inhibition of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and cell survival. Inhibition of PARP by 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide leads to the accumulation of DNA damage, which in turn leads to the activation of cell death pathways.
Biochemical and Physiological Effects
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been shown to have several biochemical and physiological effects. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been shown to increase the levels of reactive oxygen species (ROS) in cells. ROS are molecules that are involved in several cellular processes, including cell signaling and apoptosis. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has also been shown to increase the levels of nitric oxide (NO) in cells. NO is a molecule that is involved in several physiological processes, including blood vessel dilation and immune response.
実験室実験の利点と制限
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has several advantages for lab experiments. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is also stable under physiological conditions, making it suitable for in vivo studies. However, 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has some limitations in lab experiments. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has low solubility in water, which can make it difficult to work with in aqueous solutions. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is also sensitive to light and heat, which can lead to degradation of the compound.
将来の方向性
There are several future directions for the study of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide. One potential direction is the development of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide analogs with improved properties, such as increased solubility and stability. Another direction is the study of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the study of the effects of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide on other cellular processes, such as autophagy and inflammation, could provide new insights into the mechanism of action of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide.
Conclusion
In conclusion, 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is a chemical compound that has potential applications in various fields of scientific research. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has shown promise in the treatment of cancer and neurodegenerative diseases, and there are several future directions for the study of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide.
合成法
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of N-methylpiperidine-3-carboxylic acid with 3,5-dimethylbenzoyl chloride in the presence of a base. Another method involves the reaction of N-methylpiperidine-3-carboxylic acid with 3,5-dimethylbenzamide in the presence of a coupling agent. The purity of the synthesized 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been studied for its potential applications in scientific research. One of the most promising applications of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is in the field of cancer research. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been shown to have neuroprotective effects and can prevent the death of neurons in the brain.
特性
IUPAC Name |
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-7-12(2)9-14(8-11)16(20)18-6-4-5-13(10-18)15(19)17-3/h7-9,13H,4-6,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZBJQYKKYRVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)


![5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7530171.png)


![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)



![[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7530242.png)
![2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline](/img/structure/B7530254.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)